4-Dimethylcarbamoylbenzyl alcohol
Overview
Description
4-Dimethylcarbamoylbenzyl alcohol, also known as DMBA, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It has been extensively studied for its physical and chemical properties, as well as its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the search results.Scientific Research Applications
Neuroprotective Effects
4-Dimethylcarbamoylbenzyl alcohol and its derivatives, such as 4-hydroxybenzyl alcohol (4-HBA), have been investigated for their neuroprotective properties. Studies have demonstrated their effectiveness in reducing brain damage following ischemic stroke. For instance, 4-HBA has shown robust neuroprotective effects in rat models of stroke by mitigating zinc toxicity in neurons and astrocytes, which contributes to its therapeutic potential for ischemic brain damage (Luo et al., 2018). Another study highlighted 4-HBA's role in preventing apoptosis, a form of programmed cell death, during transient focal cerebral ischemia in rats (Yu et al., 2010).
Antioxidant Action
The antioxidant capabilities of 4-HBA derivatives have been recognized as another significant therapeutic avenue. Research has indicated that these compounds can protect against oxidative stress in cerebral injury, suggesting a potential use in treatments for neurological disorders (Yu et al., 2011). Specifically, 4-HBA has been found to enhance anti-oxidative defense mechanisms in astrocytes, which in turn confer protective effects in the brain (Luo et al., 2017).
Catalytic and Synthetic Applications
In the field of catalysis and synthesis, derivatives of this compound have been used in various reactions. For example, a study on the photocatalytic oxidation of benzyl alcohol derivatives, including this compound, demonstrated their effectiveness in producing aldehydes under visible light irradiation (Higashimoto et al., 2009). Another research explored the use of these compounds in the oxidation of primary alcohols, highlighting their potential in organic synthesis (Maryam et al., 2015).
Anti-Cancer Properties
The anti-cancer potential of 4-HBA has also been investigated. A study found that 4-HBA inhibits the development of new blood vessels, a process crucial for tumor growth, suggesting its use in anti-cancer therapy (Laschke et al., 2013).
Mechanism of Action
Target of Action
The primary target of 4-(hydroxymethyl)-N,N-dimethylbenzamide is Trypsin-3 . Trypsin-3 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .
Mode of Action
It is likely that the compound interacts with the active site of the enzyme, potentially altering its function .
Biochemical Pathways
Given its target, it may influence pathways involving protein digestion and regulation of cellular functions .
Result of Action
Given its target, it may influence processes involving protein digestion and regulation of cellular functions .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
4-(hydroxymethyl)-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(13)9-5-3-8(7-12)4-6-9/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDFORUPYBJQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209263 | |
Record name | 4-Dimethylcarbamoylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60519-03-1 | |
Record name | 4-Dimethylcarbamoylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060519031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dimethylcarbamoylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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